molecular formula C8H7N5O2 B8542253 5-(1,2,4-triazol-1-yl)-2-Nitroaniline

5-(1,2,4-triazol-1-yl)-2-Nitroaniline

Cat. No.: B8542253
M. Wt: 205.17 g/mol
InChI Key: XBIVHNUPKRZXRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,2,4-Triazol-1-yl)-2-nitroaniline is a heterocyclic aromatic compound featuring a nitroaniline backbone substituted with a 1,2,4-triazole moiety at the 5-position.

Properties

Molecular Formula

C8H7N5O2

Molecular Weight

205.17 g/mol

IUPAC Name

2-nitro-5-(1,2,4-triazol-1-yl)aniline

InChI

InChI=1S/C8H7N5O2/c9-7-3-6(12-5-10-4-11-12)1-2-8(7)13(14)15/h1-5H,9H2

InChI Key

XBIVHNUPKRZXRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=NC=N2)N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

(2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(1H-1,2,4-triazol-1-yl)penta-2,4-dienamide (5a)

  • Key Differences : Replaces the nitroaniline group with a penta-2,4-dienamide chain and adds a methylenedioxyphenyl substituent.
  • Physicochemical Properties :
    • Melting point: 230–231°C (higher than typical nitroaniline derivatives, likely due to extended conjugation)
    • IR peaks: Strong absorption at 1,694 cm⁻¹ (C=O stretch) and 1,602 cm⁻¹ (diene and methylenedioxy groups) .
  • Synthetic Yield : 85.7%, indicating efficient coupling of triazole and dienamide groups .

5-(4-Methylpiperazino)-2-Nitroaniline

  • Key Differences: Substitutes the triazole group with a 4-methylpiperazino moiety.
  • However, the absence of a triazole ring reduces hydrogen-bonding capacity compared to the target compound .

Fungicidal Triazole Derivatives

Triazole-containing compounds are widely used as fungicides.

Compound Name Key Structural Features Biological Activity Reference
Tebuconazole (B.1.25) Dichlorophenyl-triazole-propanol Broad-spectrum fungicide
Ipconazole (B.1.15) Cyclopentanol-triazole-chloromethyl Seed treatment fungicide
Mefentrifluconazole (B.1.38) Trifluoromethyl-pyridinyl-triazole-propanol Systemic antifungal agent

Comparison Insights :

  • Steric and Electronic Effects : The target compound lacks the bulky hydrophobic groups (e.g., dichlorophenyl in tebuconazole) critical for fungal membrane targeting. Its nitroaniline group may instead favor interactions with redox-active enzymes.

Nitroaniline Derivatives

N,N-Dimethyl-3-Nitroaniline

5-(4-Methyl-1H-Imidazol-1-yl)-2-Nitrobenzonitrile

  • Key Differences : Replaces triazole with imidazole and adds a nitrile group.
  • Reactivity : The nitrile group enables click chemistry applications, whereas the triazole in the target compound may participate in metal coordination or π-π stacking .

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